
Tritriacont-13-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tritriacont-13-ene, also known as (13Z)-13-Tritriacontene, is a long-chain hydrocarbon with the molecular formula C₃₃H₆₆. It is characterized by a double bond located at the 13th carbon atom in the chain. This compound is part of the alkene family, which is known for its unsaturated hydrocarbons containing at least one carbon-carbon double bond .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tritriacont-13-ene typically involves the oligomerization of smaller alkenes or the reduction of longer-chain alkynes. One common method is the catalytic hydrogenation of tritriacontyne, which involves the use of a palladium or platinum catalyst under high pressure and temperature conditions .
Industrial Production Methods: In an industrial setting, this compound can be produced through the Fischer-Tropsch process, which converts a mixture of carbon monoxide and hydrogen into liquid hydrocarbons using a metal catalyst. This method is particularly useful for producing long-chain hydrocarbons like this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form epoxides or alcohols. Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: The compound can be reduced to Tritriacontane using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine replace hydrogen atoms on the carbon chain.
Common Reagents and Conditions:
Oxidation: KMnO₄ in an aqueous solution at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst at elevated temperatures.
Substitution: Chlorine or bromine gas in the presence of light or heat.
Major Products Formed:
Oxidation: Epoxides, alcohols.
Reduction: Tritriacontane.
Substitution: Halogenated alkanes.
Wissenschaftliche Forschungsanwendungen
Tritriacont-13-ene has various applications in scientific research:
Chemistry: Used as a model compound for studying long-chain hydrocarbon behavior and reactions.
Biology: Investigated for its role in biological membranes and as a potential biomarker for certain organisms.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, waxes, and other long-chain hydrocarbon products.
Wirkmechanismus
The mechanism of action of Tritriacont-13-ene primarily involves its interaction with other molecules through van der Waals forces due to its long hydrophobic chain. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its molecular targets include lipid membranes and hydrophobic regions of proteins .
Vergleich Mit ähnlichen Verbindungen
Tritriacontane: A fully saturated hydrocarbon with no double bonds.
Tritriacont-9-ene: Another long-chain alkene with a double bond at the 9th carbon.
13,17-Dimethyl-1-tritriacontene: A methyl-substituted derivative of Tritriacont-13-ene.
Uniqueness: this compound is unique due to its specific double bond position, which influences its chemical reactivity and physical properties. This distinct structure allows it to participate in specific reactions that other similar compounds may not undergo .
Eigenschaften
CAS-Nummer |
66648-67-7 |
|---|---|
Molekularformel |
C33H66 |
Molekulargewicht |
462.9 g/mol |
IUPAC-Name |
tritriacont-13-ene |
InChI |
InChI=1S/C33H66/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h25,27H,3-24,26,28-33H2,1-2H3 |
InChI-Schlüssel |
UUZLBXRUCSAFFV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCC=CCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


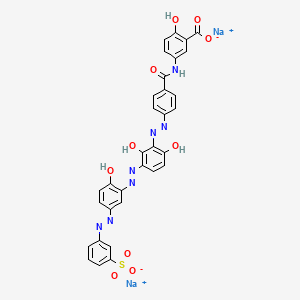
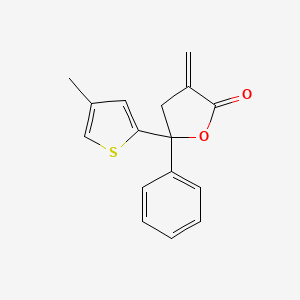
![3-(Dibromomethylidene)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14467261.png)
![1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene](/img/structure/B14467272.png)
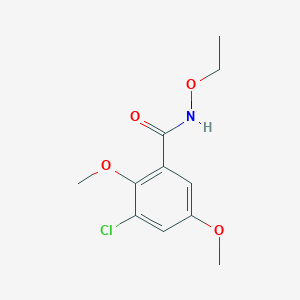

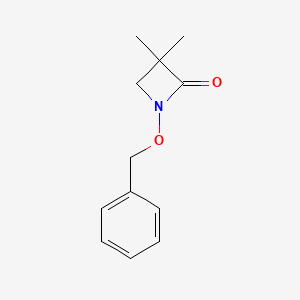
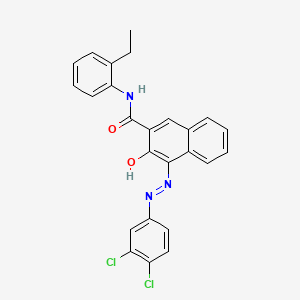

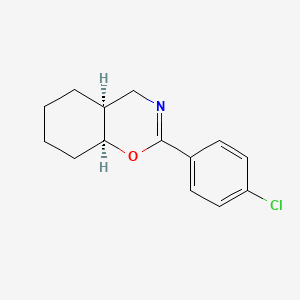
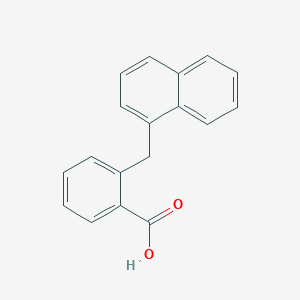
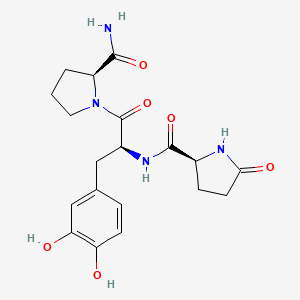
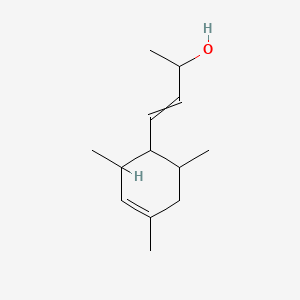
![2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid](/img/structure/B14467340.png)
